4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one
Description
Properties
IUPAC Name |
4-bromo-1-methyl-5-[(2-nitrophenoxy)methyl]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-19-14(11-25-15-10-6-5-9-13(15)21(23)24)16(18)17(22)20(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUIHWGOWWNYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one typically involves multiple steps:
Formation of the Pyrazolinone Core: The initial step involves the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-2-pyrazolin-5-one.
Bromination: The pyrazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the 4-position.
Nitration and Etherification: The nitrophenoxy group is introduced through a nitration reaction of phenol followed by etherification with the brominated pyrazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 4 exhibits electrophilic character, enabling substitution reactions under basic or transition metal-catalyzed conditions.
Key Reactions:
-
Cross-coupling reactions :
Reactivity of the Nitrophenoxy Group
The 2-nitrophenoxy moiety undergoes reduction and electrophilic substitution:
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ reduces the nitro group to an amine, enhancing hydrogen-bonding capabilities for biological applications .
Electrophilic Aromatic Substitution
The nitro group deactivates the phenyl ring, but nitration or sulfonation can occur at the para position relative to the electron-withdrawing nitro group under strong acidic conditions .
Ring Functionalization and Cycloadditions
The pyrazolin-5-one ring participates in:
Cyclocondensation
Reaction with hydrazines or hydroxylamine forms fused pyrazole or isoxazole derivatives :
[3+2] Cycloaddition
The α,β-unsaturated ketone moiety reacts with dipolarophiles (e.g., nitrile oxides) to form spirocyclic adducts .
Oxidation and Reduction of the Pyrazolinone Core
-
Oxidation : MnO₂ or KMnO₄ oxidizes the pyrazolinone ring to a pyrazole derivative.
-
Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, forming a dihydropyrazole intermediate .
Solvent and Temperature Effects
Reaction outcomes are highly solvent-dependent:
-
Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions .
-
Protic solvents (EtOH, H₂O) accelerate reductions and condensations .
Biological Activity Modulation via Structural Modifications
Derivatives synthesized through these reactions exhibit enhanced bioactivity:
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the potential of 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one as an anticancer agent. Its mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study: Kinase Inhibition
Research indicates that derivatives of this compound exhibit selective MEK kinase inhibitory activity, which is significant for treating various proliferative diseases, including cancer. For instance, compounds similar to this pyrazolin derivative have shown efficacy against breast cancer cell lines, indicating a promising avenue for further development in oncological therapies .
Antiviral Properties
The antiviral potential of compounds related to this compound has also been explored. Notably, derivatives have been synthesized and tested against strains of viruses such as H5N1.
Case Study: Antiviral Activity Against H5N1
In a study focused on novel pyrazole derivatives, certain compounds demonstrated significant antiviral activity against the H5N1 virus. The effectiveness was measured using plaque reduction assays, showcasing the potential for these compounds in developing antiviral therapeutics .
Antitubercular Activity
The compound has been assessed for its antitubercular properties as well. Related derivatives have shown promising results against Mycobacterium tuberculosis.
Case Study: Antitubercular Efficacy
A series of derivatives were synthesized and evaluated for their activity against M. tuberculosis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, demonstrating significant antitubercular activity while maintaining a good safety profile in vitro .
Material Science Applications
Beyond biological applications, this compound also finds utility in material science, particularly in developing new polymers and materials with enhanced properties.
Case Study: Polymer Development
Research has indicated that incorporating such pyrazolin derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Bromoacetyl bromide + phenol derivative | Room temperature | 60% |
| Step 2 | Pyrazolone + base | Reflux | 75% |
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one involves its interaction with various molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the bromine atom and pyrazolinone core can interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways, influencing biological processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Substituted Analogs
A key structural isomer, 4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one (CAS: 946386-49-8), differs only in the position of the nitro group on the phenoxy ring (para- vs. ortho-). This positional change may alter intermolecular interactions and crystallinity, as para-substituted nitro groups often enhance planarity and π-π stacking in aromatic systems .
Other analogs include:
- 4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (C₁₇H₁₄Br₂N₂O₂, MW: 438.11): The additional bromine increases molecular weight and hydrophobicity, which could enhance stability in lipophilic environments .
Functional Group Variations
- 3-Hydroxymethyl-4-bromoantipyrine (CAS: 81122-69-2): Replaces the nitrophenoxymethyl group with a hydroxymethyl group. This substitution increases polarity, making it more water-soluble (logP reduced by ~1.5 units) .
- MCI-186 (3-methyl-1-phenyl-pyrazolin-5-one): Lacks bromine and nitrophenoxy groups but shares the pyrazolinone core. MCI-186 exhibits antioxidant and anti-ischemic effects, suggesting that bromine/nitro derivatives could be optimized for similar bioactivity .
Biological Activity
The compound 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is a pyrazolin derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound features a complex structure characterized by the following functional groups:
- Bromine (Br) at the 4-position of the phenyl ring
- Nitrophenoxy group at the 2-position
- Methyl group at the 2-position of the pyrazoline ring
The chemical formula can be represented as .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolines, including 4-bromo compounds, exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 20 |
| Escherichia coli | 0.30 μg/mL | 18 |
| Pseudomonas aeruginosa | 0.50 μg/mL | 15 |
These results indicate that the compound effectively inhibits bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer properties of pyrazoline derivatives have been extensively studied. Research indicates that compounds with a similar structure can inhibit cell proliferation in various cancer cell lines:
- Breast Cancer (MDA-MB-231) : The compound showed an IC50 value of approximately , indicating effective inhibition of cell growth.
- Lung Cancer (A549) : Exhibited significant cytotoxicity with an IC50 value around .
- Colorectal Cancer (HCT116) : Displayed moderate activity with an IC50 value of .
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Antioxidant Activity
Computational studies have suggested that the presence of bromine and nitro groups enhances the antioxidant capacity of the compound. Molecular docking simulations indicated strong binding affinities to key enzymes involved in oxidative stress pathways .
Inhibition of Key Enzymes
The compound has also been reported to inhibit several enzymes linked to cancer progression:
- Cyclooxygenase (COX) : Inhibition may contribute to its anti-inflammatory and anticancer effects.
- Histone Deacetylases (HDACs) : Implicated in cancer cell proliferation, suggesting potential use in targeted therapies .
Study on Antimicrobial Efficacy
A study published in ACS Omega evaluated several pyrazole derivatives, including our compound, against clinical isolates of Staphylococcus aureus. The results demonstrated that compounds with nitro substitutions had enhanced antimicrobial activity compared to their non-nitro counterparts .
Research on Anticancer Properties
A comprehensive study investigated various pyrazoline derivatives for their anticancer effects. The results indicated that those containing electron-withdrawing groups like nitro exhibited superior activity against multiple cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclocondensation of a substituted chalcone derivative with hydrazine hydrate or phenylhydrazine. For example, analogous pyrazolinones are synthesized by reacting α,β-unsaturated ketones (chalcones) with hydrazines in refluxing ethanol or 2-butanol . Key intermediates include brominated chalcone precursors and nitrophenoxymethyl-substituted reactants. Reaction monitoring via TLC and purification via column chromatography are recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for C=O stretching (~1650–1700 cm⁻¹) and C-Br absorption (~550–600 cm⁻¹) .
- ¹H NMR : Identify pyrazolinone ring protons (δ 3.0–4.5 ppm, split due to coupling) and nitrophenoxy methylene protons (δ ~5.1 ppm as a singlet) .
- Mass Spectrometry : Expect molecular ion peaks consistent with the molecular formula (e.g., m/z ~430–450 for M⁺) and fragment ions corresponding to bromine loss (Δm/z ~80) .
Q. What are the typical research applications of pyrazolinone derivatives in academic studies?
- Methodological Answer : Pyrazolinones are explored for antimicrobial, anti-inflammatory, and pesticidal activities . For bioactivity screening, use standardized assays:
- Antimicrobial Testing : Agar diffusion methods with nutrient agar and controls (e.g., tetracycline) .
- Antioxidant Assays : DPPH radical scavenging or FRAP tests, as described in phenolic compound analyses .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for the nitrophenoxymethyl substituent?
- Methodological Answer : Conflicting shifts may arise from solvent effects or dynamic processes.
- Use deuterated DMSO or CDCl₃ to stabilize proton environments.
- Compare with published data for analogous nitrophenoxy-substituted pyrazolinones (e.g., δ 5.1–5.3 ppm for -O-CH₂- in DMSO-d₆) .
- Employ 2D NMR (COSY, HSQC) to confirm coupling patterns and assignments.
Q. What strategies improve the yield of the cyclocondensation step during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with 2-butanol to enhance solubility of intermediates .
- Catalysis : Add catalytic acetic acid or p-TsOH to accelerate cyclization.
- Temperature Control : Reflux at 80–90°C for 8–12 hours, with inert gas (N₂) to prevent oxidation .
Q. How can computational methods aid in predicting the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
- QSAR Modeling : Correlate substituent electronegativity (e.g., bromine, nitro groups) with bioactivity using published pyrazolinone datasets .
Experimental Design & Data Analysis
Q. How should researchers design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with halogens (Cl, F) or methoxy groups replacing bromine/nitro groups.
- Bioactivity Profiling : Test analogs against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays).
- Statistical Analysis : Use ANOVA to compare activity trends, focusing on electron-withdrawing groups’ effects .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
- Methodological Answer :
- HPLC Method Development : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% TFA.
- Calibration Standards : Prepare impurity references (e.g., des-bromo or demethylated byproducts) .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (<1%), and precision (%RSD < 2.0).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
